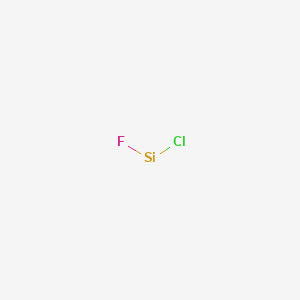
Fluorochlorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(fluoro)silane is a chemical compound with the molecular formula H₂ClFSi. It is a member of the silane family, where silicon is bonded to both chlorine and fluorine atoms. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Chloro(fluoro)silane can be synthesized through several methods. One common approach involves the reaction of silicon with hydrogen chloride and hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product.
Industrial Production Methods: In industrial settings, chloro(fluoro)silane is produced by reacting silicon tetrachloride with hydrogen fluoride. This process is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The reaction is typically conducted at elevated temperatures to facilitate the formation of chloro(fluoro)silane.
化学反応の分析
Types of Reactions: Chloro(fluoro)silane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine or fluorine atoms.
Hydrolysis: In the presence of water, chloro(fluoro)silane hydrolyzes to form silanols and hydrogen chloride or hydrogen fluoride.
Reduction: It can be reduced to form silane derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as ammonia or amines, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Reducing Agents: Like lithium aluminum hydride, are used in reduction reactions.
Major Products Formed:
Silanols: Formed during hydrolysis.
Silane Derivatives: Formed during reduction reactions.
科学的研究の応用
Chloro(fluoro)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is employed in the modification of surfaces to create biocompatible materials.
Medicine: It is used in the development of drug delivery systems and medical devices.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants.
作用機序
The mechanism of action of chloro(fluoro)silane involves its reactivity with various substrates. The silicon atom in chloro(fluoro)silane can form bonds with different elements, leading to the formation of new compounds. The presence of both chlorine and fluorine atoms enhances its reactivity, making it a versatile compound in chemical synthesis.
類似化合物との比較
Chlorosilane (H₃SiCl): Contains only chlorine atoms bonded to silicon.
Fluorosilane (H₃SiF): Contains only fluorine atoms bonded to silicon.
Trichlorosilane (HSiCl₃): Contains three chlorine atoms bonded to silicon.
Uniqueness: Chloro(fluoro)silane is unique due to the presence of both chlorine and fluorine atoms bonded to silicon. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only chlorine or fluorine atoms. Its reactivity and versatility make it valuable in various industrial and research applications.
特性
分子式 |
ClFSi |
|---|---|
分子量 |
82.53 g/mol |
InChI |
InChI=1S/ClFSi/c1-3-2 |
InChIキー |
KVRXUBCNDACNHK-UHFFFAOYSA-N |
正規SMILES |
F[Si]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)

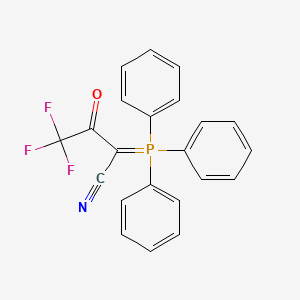
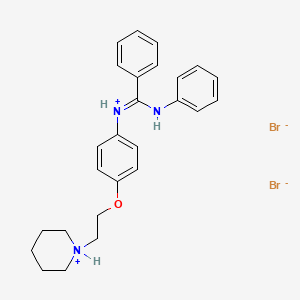
![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14431296.png)
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
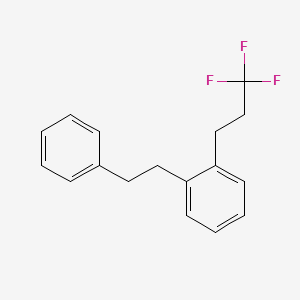
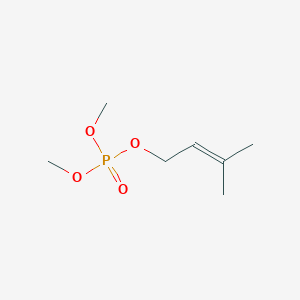
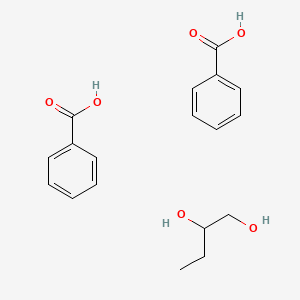
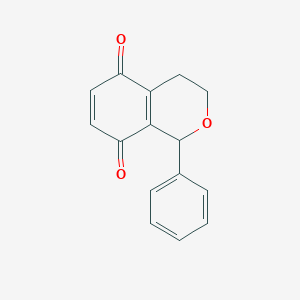
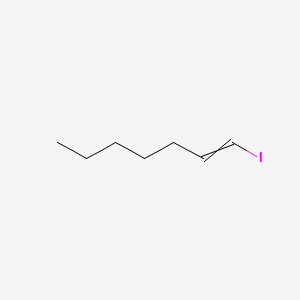
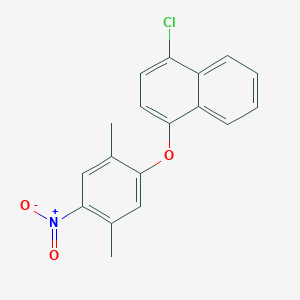
![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)

